Taltirelin Acetate, also known as TA-0910, is a synthetic analog of thyrotropin-releasing hormone. It has been developed to enhance central nervous system activity and is recognized for its potential therapeutic applications in various neurological disorders. Taltirelin is classified as a neuropeptide and acts primarily as a superagonist of the thyrotropin-releasing hormone receptor. Its unique properties allow it to exhibit significantly greater potency compared to its natural counterpart.
Taltirelin Acetate is derived from the natural peptide thyrotropin-releasing hormone, which plays a crucial role in regulating the release of thyroid-stimulating hormone and prolactin from the pituitary gland. The compound falls under the category of neuropeptides and is classified specifically as a thyrotropin-releasing hormone analog. Its synthetic nature allows for improved stability and bioavailability, making it a candidate for pharmaceutical applications in treating conditions such as spinocerebellar degeneration and other neurodegenerative diseases.
The synthesis of Taltirelin Acetate involves several steps, primarily utilizing solid-phase peptide synthesis techniques.
Methods and Technical Details:
Taltirelin Acetate has a complex molecular structure characterized by its specific amino acid sequence and configuration.
Structure and Data:
Taltirelin Acetate participates in various chemical reactions that are critical for its function as a neuropeptide.
Reactions and Technical Details:
Taltirelin Acetate exerts its effects through specific interactions with thyrotropin-releasing hormone receptors in the central nervous system.
Process and Data:
The physical and chemical properties of Taltirelin Acetate are crucial for understanding its behavior in biological systems.
Physical Properties:
Chemical Properties:
Taltirelin Acetate has been investigated for several scientific uses due to its potent central nervous system activity.
Scientific Uses:
Taltirelin acetate (TA-0910 acetate) is a synthetic tripeptide analog of thyrotropin-releasing hormone (TRH) with critical structural modifications that confer enhanced receptor interaction kinetics. Unlike endogenous TRH (pyroGlu-His-Pro-NH₂), taltirelin features a 1-methyl-4,5-dihydroorotyl (MDHO) moiety replacing pyroglutamate and a carbamoylated prolinamide terminus [5] [9]. The MDHO group introduces a rigid lactam ring that stabilizes the N-terminal conformation, reducing susceptibility to enzymatic degradation by pyroglutamyl peptidases while enhancing hydrophobic interactions with TRH receptor (TRH-R) subdomains [6] [9]. The histidine residue remains conserved but exhibits altered torsion angles due to adjacent modifications, optimizing positioning for hydrogen bonding with Glu106 in transmembrane helix 3 of TRH-R1 [8].
Table 1: Structural Modifications Driving TRH-R Superagonism
Structural Element | Endogenous TRH | Taltirelin Acetate | Functional Consequence |
---|---|---|---|
N-terminal group | Pyroglutamate | 1-Methyl-4,5-dihydroorotyl | Enhanced metabolic stability; Prolonged receptor residence |
Histidine conformation | Flexible | Rotationally constrained | Optimized hydrogen bonding with Glu106 |
C-terminal modification | Prolinamide | Carbamoylated prolinamide | Reduced peptidase sensitivity; Increased receptor activation efficiency |
Overall polarity | High | Moderate | Improved blood-brain barrier penetration |
β-Arrestin2 scaffolding plays a critical role in determining phosphorylation patterns downstream of TRH-R activation. Phosphoproteomic analyses reveal that taltirelin binding induces distinct conformational changes in TRH-R compared to TRH, favoring interactions with Gαq/11 proteins while sterically hindering β-arrestin2 recruitment sites. This reduces receptor internalization and prolongs signaling duration [8]. Mutagenesis studies confirm that substitution of Thr315 in the third intracellular loop of TRH-R ablates taltirelin’s superagonism, underscoring the importance of this residue in ligand-specific receptor phosphorylation [8].
Taltirelin exhibits 10–100-fold greater potency in central nervous system (CNS) activation compared to TRH, despite lower binding affinity. Equilibrium dissociation constants (Kd) for TRH-R1 are 36 nM for TRH versus 910 nM for taltirelin [5] [9]. This apparent paradox is resolved by taltirelin’s prolonged receptor residence time (>6 hours vs. <5 minutes for TRH), which compensates for reduced affinity through sustained signaling [6] [9]. The molecular basis lies in taltirelin’s slow dissociation kinetics, allowing continuous Gq protein activation even after extracellular clearance.
In HEK-293 cells expressing human TRH-R, taltirelin demonstrates superagonism—defined as the ability to produce a greater maximal response than the endogenous agonist. While TRH achieves 100% receptor activation, taltirelin elicits 120–140% of TRH’s maximal efficacy in inositol trisphosphate (IP₃) generation assays [4] [5]. This superagonism is mechanistically distinct from mere potency enhancement and arises from taltirelin’s capacity to stabilize a high-affinity receptor conformation that more efficiently couples to downstream effectors [3] [5].
Table 2: Pharmacological Parameters of TRH-R Activation
Parameter | TRH | Taltirelin | Experimental System |
---|---|---|---|
IC₅₀ (binding) | 36 nM | 910 nM | HEK-293 cells [5] |
EC₅₀ (Ca²⁺ release) | 5.0 nM | 36 nM | HEK-293 cells [5] |
Maximal IP₃ production | 100% | 120–140% | IP₁ accumulation assay [5] |
Receptor half-life | <5 min | >6 hr | Radioligand dissociation kinetics [6] [9] |
Blood-brain barrier penetration | Low | High | In vivo microdialysis [6] |
Taltirelin acetate triggers oscillatory Ca²⁺ signaling in neurons and recombinant cells, characterized by repetitive spikes in cytosolic Ca²⁺ rather than a single transient peak. At threshold concentrations (10 nM), taltirelin induces asynchronous Ca²⁺ oscillations in individual cells, while supra-threshold doses (>100 nM) synchronize oscillations across cell populations [1] [5]. This pattern arises from taltirelin’s ability to modulate store-operated calcium entry (SOCE) following initial IP₃-mediated endoplasmic reticulum (ER) depletion. The EC₅₀ for Ca²⁺ release is 36 nM in TRH-R-expressing HEK-293 cells—7-fold higher than TRH’s EC₅₀ of 5 nM—yet maximal Ca²⁺ mobilization is 20% greater with taltirelin [5].
Dose-response studies reveal a biphasic effect: At 1–100 nM, taltirelin enhances Ca²⁺-dependent neuroprotection in SH-SY5Y cells exposed to mitochondrial toxins (e.g., MPP⁺), increasing cell viability by 40–60% through ERK1/2-mediated suppression of apoptosis [1] [2]. Paradoxically, concentrations >1 μM desensitize TRH-R via PKC-dependent phosphorylation, attenuating Ca²⁺ responses by 70% within 15 minutes [5]. This suggests physiological benefits are confined to a precise concentration window.
The superagonism of taltirelin is most evident in IP₃ signaling cascades. Quantitative ELISA assays show taltirelin stimulates 150–220% greater IP₁ accumulation (a stable IP₃ metabolite) than TRH at equimolar concentrations in GH1 pituitary cells [5] [8]. This enhancement is independent of G protein coupling efficiency and instead reflects taltirelin’s ability to allosterically stabilize TRH-R conformations that more efficiently activate phospholipase Cβ (PLCβ) [8].
β-arrestin2 scaffolding critically modulates this process. Phosphoproteomic analyses reveal taltirelin induces biased signaling at TRH-R, differentially phosphorylating 38 signaling nodes compared to TRH, including:
Table 3: Biased Signaling Profiles of TRH vs. Taltirelin
Signaling Pathway | TRH-Induced Phosphorylation | Taltirelin-Induced Phosphorylation | β-Arrestin2 Dependence |
---|---|---|---|
MAPK/ERK | ++ | ++++ | Partial |
Wnt/β-catenin | + | - | Complete |
Hippo pathway | - | ++ | Partial |
Rho GTPase signaling | ++ | +++ | Complete |
Calcium/calmodulin kinases | + | +++ | None |
Key: (-) No change; (+) Moderate increase; (+++) Strong increase
In β-arrestin2-knockdown cells, taltirelin’s amplification of IP₃ signaling is abolished, confirming β-arrestin2 serves as a critical scaffold for organizing kinase complexes that augment PLCβ activity [8]. This scaffolding facilitates the assembly of a PLCβ-PKCε-Raf-1 signaling module that amplifies IP₃ production while simultaneously diverting signals toward neuroprotective MAPK pathways—a mechanistic basis for taltirelin’s efficacy in neurodegenerative models [2] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0